molecular formula C13H16O B1327452 Cyclopropyl 2-(4-methylphenyl)ethyl ketone CAS No. 898769-49-8

Cyclopropyl 2-(4-methylphenyl)ethyl ketone

Cat. No.: B1327452
CAS No.: 898769-49-8
M. Wt: 188.26 g/mol
InChI Key: OUAUZMGYEYWRTK-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-methylphenyl)ethyl ketone is an organic compound with the molecular formula C13H16O It is characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to a 4-methylphenyl group

Scientific Research Applications

Cyclopropyl 2-(4-methylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

Cyclopropyl 2-(4-methylphenyl)ethyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic molecules. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways . Additionally, this compound can interact with other biomolecules, such as glutathione, forming conjugates that are important for detoxification processes in cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, which are involved in phosphorylation processes that regulate various cellular functions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions with glutathione, forming conjugates that are excreted from the body. The compound’s involvement in these metabolic pathways can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with enzymes and proteins, ultimately influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2-(4-methylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 4-methylbenzylmagnesium bromide, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Cyclopropyl 2-(4-methylphenyl)ethyl ketone can be compared with other similar compounds such as:

    Cyclopropylmethyl ketone: Similar in structure but lacks the 4-methylphenyl group.

    4-Methylphenyl ethyl ketone: Similar but lacks the cyclopropyl group.

    Cyclopropyl phenyl ketone: Similar but lacks the methyl group on the phenyl ring.

Uniqueness: The presence of both the cyclopropyl and 4-methylphenyl groups in this compound makes it unique. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUZMGYEYWRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644154
Record name 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-49-8
Record name 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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